5-Methoxynaphthalene-1-carbaldehyde
Overview
Description
5-Methoxynaphthalene-1-carbaldehyde is an organic compound belonging to the family of naphthalenes. It is characterized by the presence of a methoxy group at the 5-position and an aldehyde group at the 1-position on the naphthalene ring. The molecular formula of this compound is C12H10O2, and it has a molecular weight of 186.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxynaphthalene-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the formylation of 5-methoxynaphthalene using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-Methoxynaphthalene-1-carboxylic acid.
Reduction: 5-Methoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
5-Methoxynaphthalene-1-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methoxynaphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-naphthaldehyde: Similar structure but with the aldehyde group at the 2-position.
5-Methoxy-1-naphthoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Methoxy-1-naphthylamine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
5-Methoxynaphthalene-1-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups on the naphthalene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
5-Methoxynaphthalene-1-carbaldehyde (MNCA), an organic compound characterized by a methoxy group at the 5-position and an aldehyde group at the 1-position on the naphthalene ring, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C12H10O2
- Molecular Weight: 186.21 g/mol
- Functional Groups: Methoxy (-OCH3) and Aldehyde (-CHO)
The biological activity of MNCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and aldehyde groups enhances its binding affinity and specificity, which can modulate the activity of these biological targets.
Anticancer Activity
MNCA has been investigated for its anticancer properties, particularly against various human cancer cell lines. Research indicates that it may exhibit antiproliferative effects through several mechanisms:
- Inhibition of Cell Proliferation: MNCA has shown potential in inhibiting the growth of cancer cells, with studies reporting IC50 values that indicate significant potency against specific cancer types.
Compound | Cell Line | IC50 (µM) |
---|---|---|
MNCA | MCF-7 | 3.1 |
MNCA | HCT116 | 3.7 |
MNCA | H460 | 4.4 |
These values suggest that MNCA may be particularly effective against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .
Antioxidant Activity
The antioxidant capacity of MNCA has also been evaluated. In vitro studies have demonstrated that it can reduce oxidative stress markers in cells, contributing to its potential protective effects against oxidative damage:
- Reactive Oxygen Species (ROS) Scavenging: MNCA has shown the ability to scavenge ROS, although its effectiveness varies compared to established antioxidants like N-acetyl-L-cysteine (NAC) .
Antibacterial Activity
MNCA's antibacterial properties have been explored, particularly against Gram-positive bacteria. Some derivatives of methoxy-substituted compounds have shown promising results:
- Minimum Inhibitory Concentration (MIC): Compound derivatives related to MNCA demonstrated MIC values indicating significant antibacterial activity against strains such as Enterococcus faecalis (MIC = 8 µM) .
Case Studies
- Antiproliferative Study : A study focused on the synthesis and evaluation of various methoxy-substituted compounds, including MNCA derivatives, highlighted their selective activity against cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
- Antioxidant Evaluation : In a controlled study using HCT116 cells treated with tert-butyl hydroperoxide (TBHP), MNCA derivatives were assessed for their ability to mitigate oxidative stress. Results indicated that while some derivatives reduced ROS levels, their effectiveness was less than that of standard antioxidants .
Properties
IUPAC Name |
5-methoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNWVZECIRJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467832 | |
Record name | 5-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134594-22-2 | |
Record name | 5-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.